molecular formula C7H6O3 B137942 4-Hydroxybenzoic acid-alpha-13C CAS No. 146672-02-8

4-Hydroxybenzoic acid-alpha-13C

Cat. No.: B137942
CAS No.: 146672-02-8
M. Wt: 139.11 g/mol
InChI Key: FJKROLUGYXJWQN-CDYZYAPPSA-N
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Description

4-Hydroxybenzoic acid-alpha-13C is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 139.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Studies and Toxicology

Parabens, closely related to 4-Hydroxybenzoic acid, are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Haman et al. (2015) reviewed the knowledge acquired over the last decade regarding parabens' presence in surface water and sediments, reflecting their continuous introduction into the environment due to the consumption of paraben-based products. Parabens, including methylparaben and propylparaben, predominate in various environmental matrices, showing their ubiquitous nature and the potential transformation into more stable chlorinated by-products through reactions with free chlorine【Haman, Dauchy, Rosin, & Munoz, 2015】(https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt).

Pharmacological and Health-Related Applications

Research has also delved into the health aspects of parabens (derivatives of 4-Hydroxybenzoic acid), focusing on their antimicrobial preservation qualities and potential toxicological effects. Soni et al. (2002) provided a comprehensive review of methyl paraben, highlighting its extensive use, rapid metabolism, and excretion in humans, alongside a detailed evaluation of its toxicological profile. This study underscores the compound's practical non-toxicity by oral and parenteral routes, its non-carcinogenic, non-mutagenic, and non-teratogenic properties, and its potential allergenicity upon cutaneous exposure【Soni, Taylor, Greenberg, & Burdock, 2002】(https://consensus.app/papers/evaluation-health-aspects-methyl-review-published-soni/2a2f539b872657e6a476949d572f65f7/?utm_source=chatgpt).

Analytical Methodologies

The accurate detection and quantification of 4-Hydroxybenzoic acid and its derivatives in various matrices are crucial for environmental monitoring and health risk assessment. Munteanu and Apetrei (2021) critically reviewed the most important tests used to determine the antioxidant activity, a property relevant to many derivatives of 4-Hydroxybenzoic acid. This review encompasses a wide range of assays, highlighting the methods' applicability, advantages, and limitations in antioxidant analysis【Munteanu & Apetrei, 2021】(https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt).

Safety and Hazards

4-Hydroxybenzoic acid-alpha-13C can cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

4-Hydroxybenzoic acid-alpha-13C has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research activities may focus on producing new compounds using 4-HBA .

Mechanism of Action

Target of Action

4-Hydroxybenzoic acid-alpha-13C primarily targets enzymes such as p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions. For instance, p-hydroxybenzoate hydroxylase is involved in the hydroxylation of 4-hydroxybenzoate .

Mode of Action

The compound interacts with its targets by serving as a substrate. For example, in the presence of p-hydroxybenzoate hydroxylase, this compound undergoes hydroxylation . This interaction results in the transformation of this compound into other compounds, which can then participate in further biochemical reactions .

Biochemical Pathways

This compound is involved in the ubiquinone biosynthesis metabolic pathway . It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It is known that the compound is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone . These properties can influence the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the biochemical pathways it participates in. For instance, its involvement in the ubiquinone biosynthesis pathway can influence the production of ubiquinone, a compound involved in cellular respiration and energy production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that its action can be influenced by the polarity of its environment . Furthermore, its stability could be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

In the biochemical context, 4-Hydroxybenzoic acid-alpha-13C plays a significant role in several reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, this compound is hydroxylated to form protocatechuate . This reaction involves the enzyme 4-hydroxybenzoate-3-hydroxylase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, in Corynebacterium glutamicum, this compound is taken up into cells via PcaK, and the aromatic ring is cleaved via protocatechuate 3,4-dioxygenase .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the conversion of this compound into 3,4-dihydroxybenzoate (protocatechuate), the gene pobA Cg ( ncgl1032) is involved .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, this compound is funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. In Corynebacterium glutamicum, this compound is taken up into cells via PcaK .

Properties

IUPAC Name

4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKROLUGYXJWQN-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583842
Record name 4-Hydroxy(carboxy-~13~C)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146672-02-8
Record name 4-Hydroxy(carboxy-~13~C)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146672-02-8
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Synthesis routes and methods I

Procedure details

To prepare 22, a solution of 3 (Srinivasan et al., PLoS Biol. 10:e1001237 (2012), which is hereby incorporated by reference in its entirety) (181.5, 413 μmol) in dry tetrahydrofuran (0.5 mL) was added to a mixture of LiOH (8.9 mg, 371 μmol) and water (0.2 mL) in 1,4-dioxane (1 mL). After stirring at 67° C. for 40 minutes the solution was acidified with few drops of glacial acetic acid and concentrated in vacuo. Flash column chromatography on silica using a gradient of 10-40% ethyl acetate in hexanes afforded 20 (48.5 mg, 145 μmol, 35%) as a colorless oil. A solution of 20 (48.5 mg, 145 μmol) in dry dichloromethane (2 mL) was treated with Dess-Martin periodinane (88 mg, 208 μmol). After 5 hours the solution was diluted with 10 mL dichloromethane and washed three times with a solution of 5% Na2S2O3 in H2O. The organic layer was dried over Na2SO4 and concentrated in vacuo. Flash column chromatography on silica using a gradient of 0-30% ethyl acetate in hexanes afforded 21 (26.8 mg, 81 μmol, 56%) as a colorless oil. A solution of 21 (24.5 mg, 74 μmol) in 1:1 dichloromethane:methanol (0.7 mL) was treated with NaBH4 (12 mg, 317 μmol). After 10 minutes the solution was acidified with glacial acetic acid and diluted with dichloromethane and concentrated in vacuo. Flash column chromatography on silica using a gradient of 0-40% ethyl acetate in hexanes afforded (2S,3R,5S,6R)-6-((R)-hex-5-en-2-yloxy)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl benzoate (22) (18.2 mg, 54 μmol, 74%) as a colorless oil. 1H NMR (600 MHz, acetone-d6): δ (ppm) 8.04-8.01 (m, 2H), 7.67-7.63 (m, 1H), 7.55-7.50 (m, 2H), 5.89 (ddt, J=17.1 Hz, J=10.3 Hz, J=6.6 Hz, 1H), 5.09-5.04 (m, 1H), 4.99-4.95 (m, 1H), 4.84 (d, J=3.7, 1H), 4.69 (ddd, J=11.4 Hz, J=9.8 Hz, J=4.6 Hz, 1H), 4.04-3.98 (m, 1H), 3.89-3.82 (m, 1H), 3.78-3.71 (m, 1H), 2.29-2.16 (m, 3H), 1.93-1.86 (m, 1H), 1.79-1.72 (m, 1H), 1.65-1.58 (m, 1H), 1.19 (d, J=6.1 Hz, 3H), 1.16 (d, J=6.3 Hz, 3H). 13C NMR (151 MHz, acetone-d6): δ (ppm) 165.9, 139.6, 134.1, 131.1, 130.2, 129.5, 114.9, 96.4, 73.7, 72.9, 67.8, 66.8, 37.3, 34.3, 30.7, 19.5, 17.9. See FIGS. 94A-B.
[Compound]
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20
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88 mg
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hexanes
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Yield
56%

Synthesis routes and methods II

Procedure details

In contrast to published information, it has been found that the degree of conversion of sodium phenolate to sodium salicylate is practically independent of the reaction temperature. At 165° C. and at 200° C., 85-88% conversion is easily obtained, but by-product formation is reduced as the temperature is increased. For instance, reaction at 140°-150° C. gives about 9% non-salicylic acids mostly 4-HBA in the crude product mixture whereas reaction at 190°-195° C. (at 5 bar co-pressure) gives less than 0.5% non-salicylic acids in the reaction product mixture.
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Synthesis routes and methods III

Procedure details

Degradation of calvatic acid in 1 N HCl containing 10% of methanol under reflux for 15 hours followed by silicic acid chromatography gave p-hydroxy-benzoic acid, melting at 210°14 211° C., which was identified by comparison with the infrared spectrum of an authentic sample. Elemental analysis: found: C, 61.03; H, 4.76; N, 0.0 m/e 138; calcd. for C7H6O3 : C, 60.87; H, 4.38, m.w., 138. The data on high resolution mass spectrum of calvatic acid methyl ester is as follows:
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Synthesis routes and methods IV

Procedure details

Polymerization was carried out in the same way as Example 1, except that (A) preparing materials were changed to 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride, and (B) a mixture of 4,4′-dihydroxybiphenyl, dodecanedioic acid, 4-hydroxybenzoic acid, acetic anhydride at a molar ratio of 1.05:1:2:4.1 in which 4,4′-dihydroxybiphenyl was excess by 5 mol % was prepared in a reactor vessel, thereby producing a thermoplastic resin in which 4-hydroxybenzoic acid was copolymerized with the resin of Example 1. A molecular structure, sealed end groups, and a sealing rate of ends are shown in Table 2, and changes in number average molecular mass and thermal conductivity before and after melting are shown in Table 3.
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Synthesis routes and methods V

Procedure details

In a pressure reaction vessel were charged 100 g of potassium phenolate, 35 g of phenol and 500 g of a mixture of hydrogenated triphenyls, and a reaction was allowed to proceed at 250° C. and at a carbon dioxide pressure of 7 kg/cm2 (G) for 20 minutes, with stirring. The reaction mixture was cooled and charged into 200 ml of water, followed by separation into the reaction medium layer and the water layer at 60° C. The water layer was made acid with dilute sulfuric acid to give 81.6 g of p-hydroxybenzoic acid (having a purity of 99%). The yield based on potassium phenolate was 77.3%, and the recovered potassium phenolate was 21.0 g, with the selectivity being 99.7%.
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100 g
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